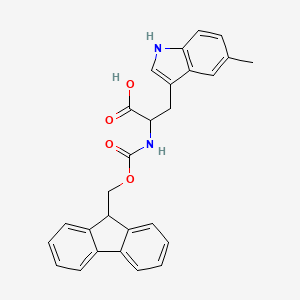

Fmoc-5-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFSFRZGVTQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-5-methyl-DL-tryptophan: Properties, Synthesis, and Applications in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-5-methyl-DL-tryptophan is a synthetically modified amino acid that is gaining increasing attention in the fields of peptide chemistry and drug discovery. The strategic placement of a methyl group on the indole ring of tryptophan, combined with the versatile Fmoc protecting group, offers unique advantages for the design and synthesis of novel peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in enhancing the pharmacological profiles of peptides. We will delve into the rationale behind its use, detailed experimental protocols, and the impact of the 5-methyl modification on peptide structure, stability, and bioactivity.

Introduction: The Rationale for Modified Amino Acids in Peptide Drug Discovery

The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which hinder their clinical translation. The incorporation of unnatural amino acids is a powerful strategy to overcome these challenges.[][2] Modification of native peptide sequences can lead to improved pharmacokinetic properties, enhanced receptor binding affinity, and increased resistance to enzymatic degradation.[3][4]

Tryptophan, with its unique indole side chain, plays a critical role in various biological processes and is a key residue in many bioactive peptides.[5] The modification of tryptophan residues, in particular, can significantly influence the drug-target interactions and improve the overall stability and bioavailability of peptide-based drugs.[3] This guide focuses on a specific and valuable modification: the introduction of a methyl group at the 5-position of the indole ring of tryptophan, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).

Core Chemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective application in peptide synthesis and drug design.

Structural and Physical Characteristics

The key structural feature of this compound is the presence of a methyl group at the C5 position of the indole ring. This seemingly minor addition has significant implications for the molecule's electronic and steric properties.

| Property | Value | Source |

| Chemical Formula | C₂₇H₂₄N₂O₄ | [6] |

| Molecular Weight | 440.49 g/mol | [6] |

| CAS Number | 138775-52-7 | [6] |

| Appearance | White to off-white solid | Generic Observation |

| Predicted Boiling Point | 717.8 ± 60.0 °C | [6] |

| Predicted Density | 1.326 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 3.78 ± 0.10 | [6] |

Note: Some physical properties are predicted and may vary from experimentally determined values.

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.9 ppm), the indole ring protons (with shifts influenced by the methyl group), the alpha- and beta-protons of the amino acid backbone, and a singlet for the methyl group protons (typically around 2.4 ppm). The indole N-H proton is also expected to appear as a broad singlet at a downfield shift (around 10.1 ppm), which may be exchangeable with D₂O.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, the indole ring carbons (with the C5 carbon showing a downfield shift due to methylation), and the aliphatic carbons of the amino acid backbone and the methyl group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), the C=O stretching of the carboxylic acid and the urethane of the Fmoc group (typically in the region of 1600-1750 cm⁻¹), and C-H stretching vibrations.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (440.49 m/z), along with characteristic fragmentation patterns of the Fmoc group and the tryptophan side chain.

Synthesis of this compound: A Conceptual Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general synthetic strategy can be outlined based on established methods for the synthesis of tryptophan derivatives and their subsequent Fmoc protection.[9]

Synthesis of 5-methyl-DL-tryptophan

The synthesis of the core amino acid, 5-methyl-DL-tryptophan, can be achieved through various established methods for indole synthesis followed by amino acid construction. One common approach involves the Fischer indole synthesis or a palladium-catalyzed indole synthesis from appropriate precursors.

Fmoc Protection of 5-methyl-DL-tryptophan

Once 5-methyl-DL-tryptophan is obtained, the subsequent N-terminal protection with the Fmoc group is a standard procedure in peptide chemistry.

Experimental Workflow: Fmoc Protection

Sources

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. This compound | 138775-52-7 [chemicalbook.com]

- 7. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-5-methyl-DL-tryptophan: Properties, Applications, and Methodologies

Executive Summary: This guide provides a comprehensive technical overview of Fmoc-5-methyl-DL-tryptophan, a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will dissect its core physicochemical properties, including its definitive molecular weight, and explore the scientific rationale behind its application. The document details field-proven protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) and subsequent analytical validation. Special emphasis is placed on the implications of both the 5-methyl modification on the indole ring and the racemic nature of the compound, offering researchers and drug development professionals the expert insights required for successful implementation.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. Its structure consists of a tryptophan core, modified with a methyl group at the 5-position of the indole ring, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino nitrogen. This combination of features makes it a valuable building block for creating novel peptides with tailored properties.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 440.5 g/mol | [1] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1] |

| CAS Number | 138775-52-7 | [2] |

| Appearance | White to off-white solid | [3] |

| Core Structure | 5-Methyl-DL-tryptophan | [4][5] |

| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | [6][7] |

The molecular weight of the unprotected 5-Methyl-DL-tryptophan backbone is 218.25 g/mol [4][5][8]. The addition of the Fmoc group (C₁₅H₁₁O₂), which has a molecular weight of 222.24 g/mol , results in the final molecular weight of 440.5 g/mol for the derivatized compound.

Significance and Applications in Research and Development

The utility of this compound extends beyond that of a simple amino acid building block. The specific modifications to its structure provide unique opportunities for peptide and drug design.

Role in Solid-Phase Peptide Synthesis (SPPS)

Like other Fmoc-amino acids, this compound is a cornerstone of modern SPPS. The Fmoc group provides robust protection of the α-amino group during the coupling reaction, preventing self-polymerization. Its key advantage is its lability to mild basic conditions (e.g., piperidine), which allows for its selective removal without damaging the growing peptide chain or acid-sensitive side-chain protecting groups. This orthogonal protection strategy is fundamental to the synthesis of complex peptides[6].

The Influence of the 5-Methyl Modification

The introduction of a methyl group at the 5-position of the indole ring classifies this amino acid as a non-proteinogenic or "unnatural" amino acid[5]. This seemingly minor alteration can have profound effects on the final peptide's properties:

-

Enhanced Stability: The methyl group can sterically hinder enzymatic degradation at the indole ring, potentially increasing the in-vivo half-life of the resulting peptide therapeutic.

-

Modulated Bioactivity: Tryptophan and its derivatives are precursors to key signaling molecules and are often involved in biological recognition events[9]. Modifying the indole ring can alter the peptide's binding affinity and specificity for its target receptor or enzyme[10][11].

-

Biochemical Probe: Incorporating 5-methyl-tryptophan allows researchers to probe the structural and electronic requirements of tryptophan-mediated interactions in protein binding or catalysis.

Implications of the DL-Racemic Mixture

A critical consideration for researchers is that this product is a DL-racemic mixture, containing both the D- and L-enantiomers.

-

L-Enantiomers are the building blocks of natural proteins and are typically used for creating peptides intended to mimic or interact with biological systems.

-

D-Enantiomers are used to design peptides with increased resistance to proteolysis, as naturally occurring proteases are stereospecific for L-amino acids.

Using a DL-mixture in a synthesis that includes other chiral amino acids will result in the formation of diastereomeric peptides. While this may be advantageous for generating diverse peptide libraries for high-throughput screening, it is generally unsuitable for synthesizing a single, structurally defined peptide therapeutic. For applications requiring stereochemical purity, the individual Fmoc-5-methyl-L-tryptophan or Fmoc-5-methyl-D-tryptophan should be used.

Experimental Protocols and Methodologies

Successful application of this compound requires adherence to established protocols for handling, synthesis, and analysis.

Handling and Storage

To ensure the integrity of the compound, proper storage is essential.

-

Handling: Protect from light and moisture to prevent degradation of the Fmoc group and the indole side chain[3]. Allow the container to warm to room temperature before opening to minimize condensation.

Protocol: Incorporation into a Peptide via Automated SPPS

This protocol outlines a standard coupling cycle for incorporating this compound into a peptide sequence on an automated synthesizer using a rink amide resin as an example.

Prerequisites:

-

Resin: Rink Amide MBHA resin, pre-swollen in dimethylformamide (DMF).

-

Reagents: this compound, activating agent (e.g., HBTU), base (e.g., DIPEA), and 20% piperidine in DMF.

Methodology:

-

Deprotection:

-

Action: Treat the resin-bound peptide with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 15-20 minutes.

-

Causality: The secondary amine piperidine acts as a mild base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free α-amino group and releases the Fmoc group as a dibenzylfulvene-piperidine adduct.

-

-

Washing:

-

Action: Thoroughly wash the resin with DMF (5-7 cycles).

-

Causality: This step is critical to completely remove residual piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

-

Coupling:

-

Action: In a separate vessel, pre-activate this compound (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin. Agitate for 1-2 hours.

-

Causality: HBTU converts the carboxylic acid of the amino acid into a more reactive acylisourea ester. DIPEA acts as a non-nucleophilic base to facilitate the reaction and neutralize any generated acids. This activated ester then rapidly reacts with the free N-terminal amine on the resin to form a stable peptide bond.

-

-

Washing:

-

Action: Wash the resin thoroughly with DMF (5-7 cycles) followed by dichloromethane (DCM).

-

Causality: Removes excess reagents and byproducts from the coupling reaction, preparing the resin for the next cycle.

-

-

Cycle Repetition:

-

Action: Repeat steps 1-4 for each subsequent amino acid in the sequence.

-

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol: Quality Control and Characterization

After synthesis, the peptide must be cleaved from the resin and analyzed to confirm its identity and purity.

Methodology:

-

Cleavage and Deprotection:

-

Action: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Causality: Trifluoroacetic acid (TFA) is a strong acid that cleaves the peptide from the acid-labile rink amide linker and removes side-chain protecting groups. Triisopropylsilane (TIS) and water act as scavengers to trap reactive cations generated during this process, preventing side reactions with sensitive residues like tryptophan.

-

-

Precipitation and Lysis:

-

Action: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.

-

Causality: The peptide is insoluble in ether, allowing for its separation from the soluble cleavage byproducts. Lyophilization removes residual solvents and water.

-

-

Analytical Validation:

-

Reverse-Phase HPLC (RP-HPLC): Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The resulting chromatogram assesses the purity of the product. Due to the use of a DL-racemate, expect to see two closely eluting peaks (diastereomers) if other chiral centers are present in the peptide.

-

Mass Spectrometry (MS): Analyze the purified fractions by ESI-MS or MALDI-TOF to confirm the molecular weight. The observed mass should match the calculated theoretical mass of the full peptide sequence containing the 5-methyl-tryptophan residue.

-

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 138775-52-7 [chemicalbook.com]

- 3. goldbio.com [goldbio.com]

- 4. 5-甲基- DL -色氨酸 - [sigmaaldrich.com]

- 5. 5-Methyl-DL-tryptophan | C12H14N2O2 | CID 92852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-5-hydroxy-DL-tryptophan AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of Fmoc-5-methyl-DL-tryptophan for Researchers and Drug Development Professionals

Abstract

Fmoc-5-methyl-DL-tryptophan is a crucial building block in the synthesis of novel peptides for therapeutic and research applications. Its solubility characteristics are paramount to the success of solid-phase peptide synthesis (SPPS) and subsequent purification processes. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. While specific quantitative data for this derivative is not extensively published, this guide synthesizes field-proven insights on the solubility of Fmoc-protected amino acids, offering a robust framework for researchers to determine and optimize solubility in their specific experimental contexts. We will delve into the physicochemical properties of this compound, explore the factors influencing its solubility, and provide detailed, self-validating protocols for solubility determination.

Introduction: The Significance of this compound in Peptide Synthesis

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. 5-methyl-DL-tryptophan, an analog of tryptophan, can influence the conformation, binding affinity, and metabolic stability of a peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[1][2] The solubility of Fmoc-amino acid derivatives, such as this compound, is a critical parameter that directly impacts the efficiency of coupling reactions and the purity of the final peptide product.[3]

This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the solubility of this compound in their synthetic workflows.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound provides a basis for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 138775-52-7 | ChemicalBook[4] |

| Molecular Formula | C27H24N2O4 | PubChem |

| Molecular Weight | 440.5 g/mol | PubChem |

| Predicted Boiling Point | 717.8±60.0 °C | ChemicalBook[4] |

| Predicted Density | 1.326±0.06 g/cm³ | ChemicalBook[4] |

| Predicted pKa | 3.78±0.10 | ChemicalBook[4] |

The presence of the large, hydrophobic Fmoc group dominates the solubility profile, generally rendering the molecule soluble in organic solvents and sparingly soluble in aqueous solutions.[5] The indole nucleus of the tryptophan side chain, further modified with a methyl group, also contributes to the overall hydrophobicity.

Factors Influencing the Solubility of this compound

The solubility of this compound is not an intrinsic constant but is highly dependent on the surrounding chemical environment. The interplay of the following factors determines its behavior in a given system.

Solvent Selection: The Primary Determinant

The choice of solvent is the most critical factor governing the solubility of Fmoc-amino acids.[3] Solvents typically employed in SPPS are selected for their ability to dissolve the reagents and swell the solid support resin.

-

Common SPPS Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most widely used solvents in Fmoc-based SPPS due to their excellent solvating properties for Fmoc-amino acids and peptide chains.[6] Dichloromethane (DCM) is also frequently used, particularly in Boc-chemistry, and can be a suitable solvent for many Fmoc-amino acids.[6]

-

"Green" Solvents: In an effort to move towards more environmentally friendly practices, alternative solvents are being explored. 2-Methyltetrahydrofuran (2-MeTHF) and PolarClean are examples of greener solvents that have shown promise in SPPS, with many Fmoc-amino acids exhibiting high solubility in PolarClean.[7][8]

-

Aqueous Solvents: Fmoc-protected amino acids, including this compound, are generally considered sparingly soluble in water.[5]

The Influence of pH

The pH of the solution can significantly impact the solubility of amino acid derivatives. The solubility of the parent amino acid, L-tryptophan, exhibits a "U" shaped profile with the lowest solubility at its isoelectric point.[9] While the N-terminal amino group of this compound is protected, the C-terminal carboxylic acid can still be protonated or deprotonated. In highly acidic or basic aqueous solutions, the solubility may increase due to the formation of the corresponding salt.

The Role of Temperature

For most solid solutes, solubility increases with temperature.[9][10] This principle can be applied to dissolve this compound in a chosen solvent, although care must be taken to avoid thermal degradation, especially over extended periods. In some SPPS protocols, elevated temperatures are used to improve coupling efficiency, which is often linked to enhanced solubility of the reagents.[8]

Experimental Determination of Solubility: A Practical Guide

Given the lack of specific published solubility data for this compound, an experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear methodology for determining solubility.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the saturation solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selected solvent (e.g., DMF, NMP, 2-MeTHF) at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Evaporation apparatus (e.g., rotary evaporator, vacuum oven)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution to dryness using a rotary evaporator or a vacuum oven at a moderate temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Solubility can be expressed in various units:

-

g/L: (mass of solute in g) / (volume of solvent in L)

-

mg/mL: (mass of solute in mg) / (volume of solvent in mL)

-

Molarity (mol/L): (mass of solute in g / molecular weight of solute) / (volume of solvent in L)

-

-

Trustworthiness Check: Repeat the experiment at least three times to ensure the reproducibility of the results. The standard deviation of the measurements should be within an acceptable range (e.g., <5%).

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. This compound | 138775-52-7 [chemicalbook.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fmoc-5-methyl-DL-tryptophan for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, derivatives of tryptophan are of particular interest due to the unique properties of the indole side chain. This guide provides an in-depth technical overview of Fmoc-5-methyl-DL-tryptophan, a commercially available building block for solid-phase peptide synthesis (SPPS). We will delve into the commercial landscape, quality considerations, synthetic protocols, and the potential impact of this modification on peptide attributes.

Commercial Suppliers and Quality Considerations

This compound is available from a range of commercial suppliers, catering to the needs of researchers and drug developers. It is crucial to source this reagent from reputable vendors who can provide comprehensive quality control documentation.

Table 1: Prominent Commercial Suppliers of this compound and Related Analogs

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology | This compound | 138775-52-7 | Offers the DL-racemic mixture. A Certificate of Analysis (CoA) should be requested for lot-specific data. |

| ChemicalBook | This compound | 138775-52-7 | Lists various suppliers, primarily based in China. Purity levels should be carefully verified. |

| Sigma-Aldrich (Merck) | 5-Methyl-L-tryptophan | 154-06-3 | Offers the L-enantiomer, which can be a useful comparator. |

| Chem-Impex | Fmoc-5-methoxy-L-tryptophan | 1219184-52-7 | Provides a related analog with detailed specifications, including purity by chiral HPLC.[1] |

| AAPPTEC | Fmoc-Trp(5-OH)-OH | 178119-94-3 | Offers a 5-hydroxy analog, with CoAs available for lot-specific data.[2] |

Authoritative Grounding: The Imperative of Purity in Fmoc-Amino Acids

The success of solid-phase peptide synthesis is intrinsically linked to the purity of the building blocks. Even marginal impurities in Fmoc-amino acids can lead to a significant accumulation of deletion and side-product sequences, complicating purification and reducing the overall yield of the target peptide. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and specifying the content of common impurities.

Key quality control parameters to scrutinize on a CoA for this compound include:

-

Purity (HPLC): Typically, a purity of ≥98% is desirable for SPPS.

-

Enantiomeric Purity (for enantiomerically pure versions): While this guide focuses on the DL-mixture, for enantiopure applications, this is a critical parameter.

-

Presence of Free Amino Acid: Unprotected 5-methyl-DL-tryptophan can lead to double incorporation during synthesis.[3]

-

Residual Solvents and Water Content: These can affect the stoichiometry of coupling reactions.

-

Identification (¹H NMR, Mass Spectrometry): Confirms the chemical structure of the compound.

While a specific, publicly available CoA for this compound was not retrievable at the time of this writing, researchers should always request and carefully review this document from their chosen supplier prior to use.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. However, the use of a racemic mixture introduces specific considerations.

The SPPS Cycle: A Conceptual Overview

Solid-phase peptide synthesis is an iterative process performed on a solid support (resin). Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal Fmoc group of the growing peptide chain and the coupling of the next Fmoc-protected amino acid.

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation of this compound

This protocol provides a general guideline for the manual incorporation of this compound. Optimization may be required based on the specific peptide sequence and the resin used.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes. The use of efficient coupling reagents is recommended to overcome any potential steric hindrance from the methyl group.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Challenges and Considerations with a Racemic Mixture

The use of this compound will result in the synthesis of a mixture of diastereomeric peptides. At the position of incorporation, the peptide will contain either the D- or the L-enantiomer of 5-methyl-tryptophan. This has significant implications for the final product.

-

Diastereomer Formation: The coupling of the racemic mixture will lead to two distinct peptide populations that are diastereomers of each other. These diastereomers will have different physicochemical properties.

-

Purification: The separation of these diastereomeric peptides can be challenging but is often achievable using reversed-phase high-performance liquid chromatography (RP-HPLC).[4] The difference in retention times is due to subtle variations in the three-dimensional structure and hydrophobicity of the diastereomers. Optimization of the HPLC gradient and the choice of stationary phase (e.g., C18 or C8) may be necessary to achieve baseline separation.[4]

Caption: Incorporation of a racemic amino acid results in two diastereomeric peptides.

Impact of 5-Methyl-Tryptophan on Peptide Properties

The introduction of a methyl group at the 5-position of the indole ring can influence the physicochemical and biological properties of a peptide.

-

Conformational Effects: The methyl group adds steric bulk to the indole side chain. This can restrict the conformational freedom of the side chain and potentially influence the local secondary structure of the peptide.[5] The increased hydrophobicity of the 5-methylindole moiety may also promote interactions with hydrophobic regions of target proteins or membranes.

-

Biological Activity: The biological activity of peptides can be significantly altered by modifications to the tryptophan side chain. For instance, the introduction of halogens at this position has been shown to modulate the bioactivity of RGD peptides.[6] The effect of a 5-methyl group will be context-dependent and needs to be empirically determined for each peptide. It may enhance binding to a target by occupying a hydrophobic pocket or, conversely, it could sterically hinder a required interaction.

-

Metabolic Stability: N-methylation of the peptide backbone is a known strategy to enhance proteolytic stability.[7] While C5-methylation of the tryptophan side chain does not directly protect the peptide bonds, the resulting conformational changes may indirectly influence susceptibility to enzymatic degradation.

Conclusion

This compound is a readily available tool for peptide chemists seeking to introduce structural diversity into their molecules. While its use is straightforward within the framework of standard SPPS protocols, researchers must be mindful of the implications of using a racemic mixture, which will necessitate the separation of the resulting diastereomers. The 5-methyl modification offers a means to probe the structure-activity relationship of peptides by altering the steric and electronic properties of the tryptophan side chain. As with any non-canonical amino acid, careful selection of a high-purity starting material and empirical evaluation of the final peptide's properties are paramount to successful research and development outcomes.

References

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-300.

-

PubChem. Fmoc-L-tryptophan. [Link]

-

Wikipedia. Tryptophan. [Link]

-

AAPPTEC. Fmoc-Trp(5-OH)-OH. [Link]

- Mant, C. T., & Hodges, R. S. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

- Siano, A. S., & Vizioli, N. M. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 698, 1-21.

- Li, J., et al. (2023). Expanding the chemical space of peptides via biocompatible tryptophan C7-arylation.

- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.

- Okamoto, R., & Kajihara, Y. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters, 25(25), 4656-4660.

- Wester, M., et al. (2020). Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of Medicinal Chemistry, 63(24), 15736-15748.

-

LifeTein. Should My Peptide Be Methylated?. [Link]

- Ilisz, I., Aranyi, A., & Forgacs, E. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-14.

- Udenigwe, C. C., & Aluko, R. E. (2012). Bioactive Peptides. Foods, 1(1), 11-24.

- Simon, A., & Turecek, F. (2001). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 12(6), 633-646.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Nucleus (Vol. 3, pp. 223-241). Humana Press.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Comprehensive Reviews in Food Science and Food Safety, 16(2), 283-301.

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Tryptophan Analogs in Peptide Chemistry: A Technical Guide for Researchers and Drug Developers

Abstract

Tryptophan, with its unique indole side chain, is a cornerstone of peptide structure and function, mediating critical biological interactions through a combination of hydrophobic, aromatic, and hydrogen-bonding capabilities.[1][2] However, the inherent properties of native tryptophan residues can also present limitations in the development of novel peptide-based therapeutics and research tools. This technical guide provides an in-depth exploration of the strategic use of tryptophan analogs in peptide chemistry. We will delve into the rationale behind their implementation, survey the diverse landscape of available analogs, and provide detailed methodologies for their synthesis and incorporation into peptide sequences. Furthermore, we will examine the profound impact of these modifications on peptide structure, function, and therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

The Enduring Significance of Tryptophan in Peptide Science

The indole moiety of tryptophan confers a remarkable set of physicochemical properties that are pivotal to its biological roles.[1] Its large, planar, and electron-rich aromatic system facilitates a variety of non-covalent interactions, including:

-

Hydrophobic Interactions: The bulky indole ring readily participates in hydrophobic packing within protein cores and at membrane interfaces.[3]

-

π-π Stacking: The aromatic nature of the indole allows for stabilizing π-π stacking interactions with other aromatic residues or ligands.[2]

-

Cation-π Interactions: The electron-rich indole can engage in favorable electrostatic interactions with cationic species, such as protonated arginine or lysine residues.[2]

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, contributing to the stability of secondary and tertiary structures.[1]

These multifaceted interaction capabilities make tryptophan a frequent and critical component of bioactive peptides, including peptide hormones, antimicrobial peptides (AMPs), and cell-penetrating peptides (CPPs).[2][3] It often plays a crucial role in receptor binding, membrane translocation, and overall structural integrity.[4][5]

The Rationale for Tryptophan Analogs: Beyond Nature's Blueprint

While native tryptophan is a versatile building block, its properties are not always optimal for therapeutic or experimental applications. The strategic substitution of tryptophan with synthetic analogs offers a powerful approach to fine-tune peptide properties and overcome inherent limitations. The primary motivations for employing tryptophan analogs include:

-

Enhancing Pharmacokinetic Properties: Modification of the tryptophan side chain can significantly improve a peptide's metabolic stability, oral bioavailability, and in vivo half-life.[6][7]

-

Modulating Biological Activity: Subtle alterations to the indole ring can enhance binding affinity for a specific biological target, improve selectivity, and even introduce novel biological functions.[7]

-

Probing Structure and Function: Tryptophan analogs with unique spectroscopic properties, such as fluorescence, serve as invaluable tools for investigating peptide conformation, dynamics, and interactions with biological partners.[8][9]

-

Inducing or Stabilizing Secondary Structures: The introduction of modified tryptophan residues can be used to promote specific peptide conformations, such as β-turns or helices, which can be critical for biological activity.[10]

-

Enabling Novel Peptide Architectures: Tryptophan analogs can be designed with reactive handles that facilitate site-specific modifications, such as peptide cyclization or the attachment of payloads.[11][12]

A Survey of Functional Tryptophan Analogs

The ever-expanding toolbox of synthetic chemistry has provided a diverse array of tryptophan analogs, each with unique properties and applications.

Halogenated Tryptophan Analogs

The introduction of halogen atoms (F, Cl, Br) onto the indole ring can profoundly influence a peptide's biological activity.[13] Halogenation can enhance hydrophobicity, alter electronic properties, and improve resistance to enzymatic degradation.[14] For instance, the incorporation of 5-fluoro-tryptophan or 5-bromo-tryptophan into antimicrobial peptides has been shown to modulate their activity spectrum and potency.[13]

Fluorescent Tryptophan Analogs

Native tryptophan is the primary source of intrinsic protein fluorescence, but its utility as a probe can be limited by its complex photophysics and the presence of multiple tryptophan residues in many proteins.[8][15] Synthetic fluorescent tryptophan analogs with improved photophysical properties, such as larger Stokes shifts and altered emission wavelengths, offer more sensitive and specific tools for studying protein structure and dynamics.[8][16] Examples include 4-azatryptophan and coumarin-tryptophan hybrids.[8][16]

Azatryptophan Analogs

The replacement of a carbon atom in the indole ring with a nitrogen atom creates azatryptophan analogs.[17] These modifications can alter the hydrogen bonding capacity and electronic distribution of the side chain, leading to changes in peptide conformation and biological activity. 7-Azatryptophan, for example, has been incorporated into peptides to study the effects of altered indole electronics on protein-ligand interactions.[18]

Tryptophan Analogs for Bioconjugation and Cyclization

Tryptophan analogs can be functionalized with reactive groups to enable site-specific chemical modifications. For example, analogs bearing azide or alkyne moieties can be used for "click" chemistry reactions to attach other molecules, such as imaging agents or drug payloads.[6] Furthermore, tryptophan analogs with appropriately positioned reactive groups can be used to facilitate peptide cyclization, a strategy often employed to enhance peptide stability and bioactivity.[11][19]

Synthesis and Incorporation of Tryptophan Analogs

The successful application of tryptophan analogs hinges on efficient and reliable methods for both their synthesis and their incorporation into peptide chains.

Synthetic Strategies for Tryptophan Analogs

A variety of chemical and enzymatic methods have been developed for the synthesis of tryptophan analogs.[20][21]

-

Chemical Synthesis: Classical organic chemistry approaches, such as the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, are widely used to construct the indole core and introduce desired modifications. Chiral auxiliaries are often employed to ensure the correct stereochemistry of the α-amino acid.[21]

-

Enzymatic Synthesis: Biocatalytic methods, utilizing enzymes like tryptophan synthase (TrpB), offer an attractive alternative for the enantioselective synthesis of tryptophan analogs from readily available starting materials.[20] Directed evolution of these enzymes has expanded their substrate scope to include a wider range of indole derivatives.[20]

Incorporation into Peptides: The Power of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry and the primary method for incorporating tryptophan analogs into peptide sequences.[22][23] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[23]

This protocol outlines the general steps for incorporating a commercially available or custom-synthesized Fmoc-protected tryptophan analog into a peptide sequence using manual SPPS.

Materials:

-

Fmoc-protected tryptophan analog

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected standard amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

-

Diethyl ether

-

Acetonitrile

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected tryptophan analog (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. Note that certain tryptophan analogs may be sensitive to strong acids, and alternative cleavage cocktails or strategies may be required.[24][25]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Case Studies: The Impact of Tryptophan Analogs in Action

The strategic implementation of tryptophan analogs has led to significant advancements in various areas of peptide science.

Enhancing the Potency of Antimicrobial Peptides

The incorporation of halogenated tryptophan analogs into AMPs has been shown to enhance their antimicrobial activity and selectivity. For example, replacing the native tryptophan in the antimicrobial peptide indolicidin with 5-bromo-tryptophan resulted in a significant increase in its activity against certain bacterial strains. This is attributed to the increased hydrophobicity and altered electronic properties of the brominated indole ring, which likely enhances its interaction with bacterial membranes.[13]

Probing Peptide-Membrane Interactions with Fluorescent Analogs

Fluorescent tryptophan analogs are powerful tools for studying the mechanisms of membrane-active peptides, such as CPPs.[9] By incorporating a fluorescent tryptophan analog at a specific position within a CPP sequence, researchers can use fluorescence spectroscopy to monitor the peptide's binding to and insertion into lipid bilayers. Changes in the fluorescence emission spectrum can provide information about the local environment of the probe, revealing details about the depth of membrane penetration and the peptide's orientation within the membrane.[9]

Visualizing the Workflow: From Analog to Functional Peptide

The following diagram illustrates the general workflow for utilizing tryptophan analogs in peptide chemistry.

Caption: A generalized workflow for the synthesis and application of tryptophan analogs in peptide chemistry.

Data at a Glance: Spectroscopic Properties of Tryptophan and Selected Analogs

The following table summarizes the key spectroscopic properties of native tryptophan and some commonly used fluorescent analogs.

| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Features |

| L-Tryptophan | ~280 | ~350 | ~70 | Environmentally sensitive emission.[15] |

| 4-Azatryptophan | ~280 | ~410 | ~130 | Large Stokes shift, but lower quantum yield than Trp.[8] |

| Coumarin-Trp Hybrid | ~350 | ~450 | ~100 | Strong environmental sensitivity, suitable for two-photon excitation.[16] |

Conclusion and Future Perspectives

Tryptophan analogs have emerged as indispensable tools in modern peptide chemistry, enabling researchers to overcome the limitations of the natural amino acid repertoire and to design peptides with enhanced therapeutic properties and novel functionalities. The continued development of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships governing the effects of these analogs, will undoubtedly fuel further innovation in the fields of drug discovery, chemical biology, and materials science. As our ability to precisely manipulate the chemical and physical properties of peptides continues to advance, the strategic use of tryptophan analogs will play an increasingly important role in unlocking the full potential of this versatile class of biomolecules.

References

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. [Link]

-

Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. [Link]

-

Important roles of tryptophan in proteins and peptides and the... ResearchGate. [Link]

-

Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences. [Link]

-

Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal. [Link]

-

Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]

-

Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics. [Link]

-

Tryptophan. Wikipedia. [Link]

-

Analogs of Tryptophan. Anaspec. [Link]

-

The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

cyclic peptide natural products linked via the tryptophan side chain. RSC Publishing. [Link]

-

Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Infectious Diseases. [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology. [Link]

-

Aza-Isotryptophan: Synthesis, Pictet-Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in. ChemRxiv. [Link]

-

Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. RSC Publishing. [Link]

-

A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]

-

Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

-

Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Chemical Science. [Link]

-

Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. Molecules. [Link]

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Medicinal Chemistry. [Link]

-

Expanding the chemical space of peptides via biocompatible tryptophan C7-arylation. Nature Communications. [Link]

-

Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. ResearchGate. [Link]

-

Tailor‐Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza‐Tryptophan Derivatives. Chemistry – A European Journal. [Link]

-

Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. ResearchGate. [Link]

-

Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. [Link]

-

A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. [Link]

-

Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

-

Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Publishing. [Link]

-

Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. ResearchGate. [Link]

-

IR-LD Spectroscopic Characterization of L-Tryptophan Containing Dipeptides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. ChemBioChem. [Link]

-

Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Current Organic Synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01244E [pubs.rsc.org]

- 13. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives [frontiersin.org]

- 15. biosynth.com [biosynth.com]

- 16. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02114F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Analogs of Tryptophan [anaspec.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bachem.com [bachem.com]

- 24. researchgate.net [researchgate.net]

- 25. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Unambiguous Identification and Characterization of 5-Methyl-Tryptophan Containing Peptides by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery.

Introduction: The Significance of 5-Methyl-Tryptophan in Biological Research

5-Methyl-tryptophan (5-Me-Trp) is a modified amino acid that serves as a valuable tool in various biological and pharmaceutical research areas. Its structural similarity to tryptophan allows it to be incorporated into peptides and proteins, acting as a subtle yet powerful probe. The additional methyl group can influence peptide conformation, protein-protein interactions, and enzymatic activity. Furthermore, understanding the metabolism and signaling pathways involving tryptophan and its derivatives is crucial in many disease contexts. Mass spectrometry (MS) stands as the premier analytical technique for the precise identification and quantification of post-translationally modified peptides, and the analysis of 5-Me-Trp-containing peptides is no exception. This application note provides a comprehensive guide to the robust mass spectrometric analysis of peptides containing 5-methyl-tryptophan, from sample preparation to data interpretation, ensuring high confidence in your results.

The Challenge: Distinguishing 5-Methyl-Tryptophan from Isobaric Modifications

The primary challenge in the mass spectrometric analysis of 5-Me-Trp peptides lies in its mass shift of +14.01565 Da relative to tryptophan. This modification can be isobaric or near-isobaric with other modifications, such as the dimethylation of lysine or arginine residues within the same peptide. Therefore, a meticulously designed experimental approach coupled with high-resolution mass spectrometry is paramount for unambiguous identification.

I. Strategic Sample Preparation for 5-Me-Trp Peptide Analysis

The foundation of any successful mass spectrometry experiment is a well-executed sample preparation protocol. The choice between in-solution and in-gel digestion will depend on the complexity of your sample.

Protocol 1: In-Solution Digestion of Protein Mixtures

This protocol is suitable for purified or semi-purified protein samples.

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet in a lysis buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction and Alkylation:

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

-

Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark for 45 minutes to alkylate the free cysteine residues.

-

-

Enzymatic Digestion:

-

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M.

-

Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

-

Dry the eluted peptides in a vacuum centrifuge.

-

Protocol 2: In-Gel Digestion of Proteins from SDS-PAGE

This protocol is ideal for complex protein mixtures separated by gel electrophoresis.

-

Gel Band Excision and Destaining:

-

Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel.

-

Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate until the gel is clear.

-

-

Reduction and Alkylation:

-

Incubate the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate for 45 minutes at 56°C.

-

Remove the DTT solution and add 55 mM IAA in 50 mM ammonium bicarbonate. Incubate in the dark for 30 minutes at room temperature.

-

-

Enzymatic Digestion:

-

Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.

-

Rehydrate the gel pieces in a minimal volume of sequencing-grade trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubations with 50% acetonitrile/5% formic acid and then 100% acetonitrile.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

II. LC-MS/MS Data Acquisition: Optimizing for 5-Me-Trp Peptides

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred platform for the analysis of complex peptide mixtures.

Instrumentation and General Parameters:

-

LC System: A nano-flow HPLC system is recommended for optimal sensitivity.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is essential for accurate mass measurements.[1]

-

Ionization Source: Electrospray ionization (ESI) is the standard for peptide analysis.

Recommended LC-MS/MS Method Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase, 75 µm ID x 15 cm | Provides good separation of tryptic peptides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard for reversed-phase chromatography of peptides. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes peptides from the column. |

| Gradient | 5-40% B over 60-120 minutes | A shallow gradient ensures good separation of complex mixtures. |

| MS1 Resolution | >60,000 | Crucial for accurate precursor ion mass determination and distinguishing isobaric species.[1] |

| MS2 Fragmentation | HCD or CID | Both are effective for peptide fragmentation. HCD can provide more low-mass fragment ions.[2] |

| MS2 Resolution | >15,000 | High-resolution fragment ion spectra aid in confident identification. |

| Data-Dependent Acquisition | TopN (N=10-20) with dynamic exclusion | Focuses MS/MS acquisition on the most abundant peptides while avoiding redundant fragmentation. |

III. Data Analysis and Interpretation: The Signature of 5-Methyl-Tryptophan

The key to confidently identifying 5-Me-Trp-containing peptides lies in a systematic data analysis workflow.

Step 1: Database Searching with Variable Modifications

-

Utilize a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

-

Include the following variable modifications in your search parameters:

-

5-Methyl-Tryptophan: +14.01565 Da on Tryptophan (W).

-

Oxidation: +15.99491 Da on Methionine (M) (a common artifact).

-

Carbamidomethylation: +57.02146 Da on Cysteine (C) (from IAA alkylation).

-

Consider other potential modifications relevant to your sample.

-

Step 2: Manual Validation of Peptide Spectrum Matches (PSMs)

Automated search engine results should always be manually inspected for high-confidence identifications.

-

Precursor Mass Accuracy: The measured precursor ion mass should be within a narrow tolerance (e.g., <5 ppm) of the theoretical mass of the 5-Me-Trp-containing peptide.

-

Fragment Ion Coverage: Look for a continuous series of b- and y-ions that span the peptide backbone. The mass shift of +14.01565 Da should be observed on the fragment ions containing the 5-Me-Trp residue.

-

Characteristic Immonium Ion: A key diagnostic feature for 5-methyl-tryptophan is the presence of a modified immonium ion. While the immonium ion for tryptophan is observed at m/z 159.09, the immonium ion for 5-methyl-tryptophan is expected at m/z 173.11 .[3] The presence of this ion provides strong evidence for the presence of 5-Me-Trp.

Table of Key Mass Information:

| Amino Acid/Modification | Monoisotopic Mass (Da) | Mass Shift from Tryptophan (Da) | Expected Immonium Ion (m/z) |

| Tryptophan (Trp) | 186.07931 | 0 | 159.09 |

| 5-Methyl-Tryptophan | 200.09496 | +14.01565 | 173.11 |

| Dimethylation (Lys/Arg) | - | +28.0313 | - |

Distinguishing 5-Me-Trp from Dimethylation:

High-resolution mass spectrometry is critical here. While both modifications can result in a similar nominal mass shift, their exact masses differ.

-

5-Methyl-Tryptophan: +14.01565 Da

-

Dimethylation: +28.0313 Da (on a different residue)

A mass spectrometer with a resolution of at least 60,000 can readily distinguish these mass differences in the precursor ion.

IV. Visualizing Workflows and Fragmentation

Experimental Workflow

Caption: Overview of the experimental workflow for the analysis of 5-Me-Trp peptides.

Fragmentation of a 5-Me-Trp Peptide

Sources

Application Notes & Protocols for Manual Solid-Phase Peptide Synthesis: The Fmoc-Amino Acid Coupling Cycle

Abstract

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic development.[1][2] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[3] This document provides an in-depth guide to the manual coupling of Fmoc-amino acids, moving beyond a simple list of steps to explain the underlying chemical principles, the rationale for procedural choices, and field-proven strategies for troubleshooting. This protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high-yield, high-purity peptide synthesis through a robust, self-validating workflow.

The Foundational Principles of the Fmoc-SPPS Cycle

SPPS builds a peptide from the C-terminus to the N-terminus while the nascent chain is anchored to an insoluble polymeric support, or resin.[2] This solid-phase methodology is powerful because it allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][3] The entire process is iterative, consisting of a fundamental cycle that is repeated for each amino acid to be incorporated.

The choice of resin dictates the C-terminal functionality of the final peptide. For example:

-

Wang Resin: Yields a C-terminal carboxylic acid upon cleavage.[4]

-

Rink Amide Resin: Yields a C-terminal amide upon cleavage.[4]

The core Fmoc-SPPS cycle consists of four key stages, which are repeated until the desired sequence is assembled.

Figure 1: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The 'Why' of Fmoc Deprotection

The Fmoc group is cleaved by a secondary amine base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4] The mechanism involves a β-elimination reaction. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate linkage and release of the free Nα-amine on the peptide-resin. The piperidine also acts as a scavenger for the liberated dibenzofulvene (DBF) byproduct, forming a stable adduct that prevents side reactions.[5] The characteristic UV absorbance of this adduct (around 301 nm) can be used for quantitative, real-time monitoring of the deprotection reaction.[6]

The 'Why' of Amino Acid Activation: Creating a Reactive Intermediate

The formation of an amide (peptide) bond between a carboxylic acid and an amine is not spontaneous under mild conditions. The core of the coupling step is to convert the carboxyl group of the incoming Fmoc-amino acid into a more reactive species, an active ester, which is then susceptible to nucleophilic attack by the free amine on the peptide-resin.[7][8] This is achieved using a "coupling reagent."

There are two primary families of coupling reagents used in modern SPPS:

A. Carbodiimides with Additives: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) react with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction. To prevent this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) are included.[9][10][11] These additives rapidly convert the O-acylisourea into their respective active esters (OBt or Oxyma esters), which are more stable, highly reactive, and significantly suppress racemization.[8][9][10] DIC is preferred over its predecessor, dicyclohexylcarbodiimide (DCC), in SPPS because its urea byproduct is soluble in DMF, whereas dicyclohexylurea is largely insoluble and can clog resin filters.[9]

Figure 2: Amino acid activation and coupling using the DIC/HOBt method.

B. Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient, pre-formulated coupling reagents.[9] They react directly with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) to generate the active ester in situ.

-

HBTU/HCTU generate OBt or O-6-ClBt esters, respectively, and are excellent for routine synthesis.

-

HATU generates an OAt ester.[12] The nitrogen atom in the 7-aza-1-hydroxybenzotriazole (HOAt) structure provides anchimeric assistance during aminolysis, accelerating the coupling reaction and making HATU one of the most effective reagents for sterically hindered couplings or challenging sequences.[9][12]

It is critical to note that aminium reagents like HBTU and HATU should not be used in large excess as they can react with the N-terminal amine of the peptide, causing chain termination via guanidinylation.[9]

Sources

- 1. csbiochina.com [csbiochina.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Automated Peptide Synthesis with Modified Tryptophan

Abstract

The incorporation of modified tryptophan (Trp) residues into peptides is a cornerstone of modern drug discovery and chemical biology, offering pathways to modulate peptide structure, function, and pharmacokinetic properties.[1][2] However, the unique chemical nature of the tryptophan indole side chain presents significant challenges during automated solid-phase peptide synthesis (SPPS), particularly its susceptibility to oxidation and acid-catalyzed alkylation. This guide provides a comprehensive overview of the strategies and detailed protocols required for the successful automated synthesis of peptides containing modified tryptophan. We delve into the causality behind protecting group selection, coupling methodologies, and cleavage strategies, offering field-proven insights to empower researchers to navigate the complexities of this advanced synthetic process.

The Significance and Challenge of Tryptophan in Peptide Synthesis

Tryptophan is a critical amino acid in numerous bioactive peptides, with its indole side chain often playing a pivotal role in molecular recognition and binding.[1] The ability to introduce modifications to this indole nucleus—such as methylation, halogenation, or the introduction of functional handles—allows for the fine-tuning of a peptide's therapeutic potential, including enhanced stability, bioavailability, and target affinity.[1]

Despite its importance, the electron-rich indole ring is highly susceptible to degradation under the standard conditions of SPPS. The two primary challenges are:

-

Oxidation: The indole ring can be easily oxidized, leading to byproducts like kynurenine and various hydroxylated species.[3][4][5] This can occur during synthesis, cleavage, or even storage.

-

Alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage step, carbocations generated from the removal of acid-labile protecting groups (e.g., tert-butyl from Ser, Thr, or Asp) or from the resin linker itself can irreversibly alkylate the tryptophan side chain.[6][7] Protecting groups from other residues, such as the Pmc group on arginine, can also be transferred to tryptophan.[8][9]

The successful synthesis of tryptophan-modified peptides hinges on mitigating these side reactions through careful planning and execution.

Core Strategy: Indole Side-Chain Protection

While it is possible to perform SPPS with an unprotected tryptophan side chain, this approach carries a high risk of side reactions, especially in long or complex sequences.[3] The most robust strategy is the protection of the indole nitrogen (N-in).

Table 1: Common Protecting Groups for the Tryptophan Indole Side Chain

| Protecting Group | Recommended Chemistry | Key Advantages | Removal Conditions |

| Boc (tert-Butoxycarbonyl) | Fmoc/tBu | Excellent protection against alkylation and oxidation. The Boc group is cleaved during the final TFA step, transiently forming an indole-carboxy intermediate that protects the ring from alkylation before decarboxylating.[3] | Standard TFA cleavage cocktail. |

| CHO (Formyl) | Boc/Bzl | Provides good protection against oxidation.[10] | Removed during final HF cleavage. Requires separate deprotection steps if other cleavage reagents are used.[3] |

| None | Fmoc/tBu or Boc/Bzl | Cost-effective for short, simple peptides. | Not applicable. High risk of side products. |

For automated synthesis using the prevalent Fmoc/tBu strategy, Fmoc-Trp(Boc)-OH is the industry-standard building block for ensuring high-purity synthesis.[3][8]

Caption: Key challenges and the primary protective strategy for tryptophan in SPPS.

Automated Synthesis Protocol: Fmoc/tBu Strategy

This protocol outlines a generalized procedure for automated solid-phase peptide synthesis on a standard peptide synthesizer, with specific considerations for incorporating a modified tryptophan residue, such as Fmoc-Trp(Boc)-OH .

Pre-Synthesis Preparation

-